molecular formula C8H11N3O3 B11058592 3-Amino-4-hydroxy-5-methoxybenzohydrazide

3-Amino-4-hydroxy-5-methoxybenzohydrazide

Cat. No.: B11058592
M. Wt: 197.19 g/mol
InChI Key: URFZOLFOLYIBSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-hydroxy-5-methoxybenzohydrazide is an organic compound with a complex structure that includes amino, hydroxy, and methoxy functional groups attached to a benzohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-hydroxy-5-methoxybenzohydrazide typically involves the reaction of 3-Amino-4-hydroxy-5-methoxybenzoic acid with hydrazine hydrate under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can increase efficiency and yield while reducing the reaction time and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-hydroxy-5-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of 3-Amino-4-oxo-5-methoxybenzohydrazide.

    Reduction: Formation of 3-Amino-4-hydroxy-5-aminobenzohydrazide.

    Substitution: Formation of various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3-Amino-4-hydroxy-5-methoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable complexes with metals.

Mechanism of Action

The mechanism of action of 3-Amino-4-hydroxy-5-methoxybenzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition can be beneficial in treating hyperpigmentation disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-hydroxy-5-methoxybenzohydrazide is unique due to the presence of all three functional groups (amino, hydroxy, and methoxy) on the benzohydrazide backbone. This combination of functional groups provides the compound with unique chemical reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

3-amino-4-hydroxy-5-methoxybenzohydrazide

InChI

InChI=1S/C8H11N3O3/c1-14-6-3-4(8(13)11-10)2-5(9)7(6)12/h2-3,12H,9-10H2,1H3,(H,11,13)

InChI Key

URFZOLFOLYIBSW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1O)N)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.